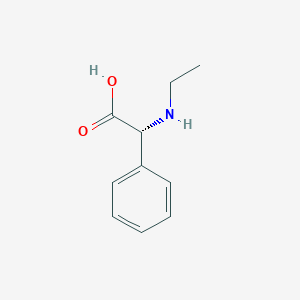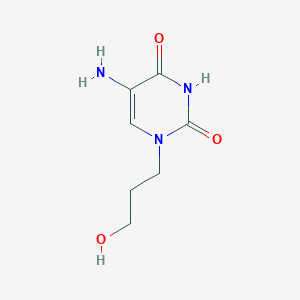
(R)-2-(ethylamino)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of an ethylamino group attached to a phenylacetic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to yield the desired amino acid . Another method involves the reductive amination of phenylacetic acid derivatives using ethylamine under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID often employs large-scale reductive amination processes, utilizing continuous flow reactors to ensure high efficiency and yield. The use of flow microreactors has been shown to enhance the sustainability and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, substituted phenylacetic acids, and various amine derivatives .
Wissenschaftliche Forschungsanwendungen
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
Phenylalanine: An amino acid with a similar phenylacetic acid backbone but with a different side chain.
Amphetamine: A compound with a similar ethylamino group but differing in its overall structure and pharmacological effects.
Uniqueness
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer and other structurally related compounds. This stereochemistry can significantly influence its pharmacokinetics and pharmacodynamics, making it a valuable compound in drug development and research .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(2R)-2-(ethylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-11-9(10(12)13)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI-Schlüssel |
JLHJCPDYFXYNFG-SECBINFHSA-N |
Isomerische SMILES |
CCN[C@H](C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CCNC(C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13073521.png)

![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)




![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)




